BE“GHE Foundational & Exploratory

Check Availability & Pricing

Introduction: A Strategic Building Block in
Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

2',6'-Difluoro-4'-
Compound Name:

methoxyacetophenone
CAS No.: 886498-84-6
Cat. No.: B1587560

Get Quote

2',6'-Difluoro-4'-methoxyacetophenone is an aromatic ketone that, at first glance, appears to

be a simple substituted acetophenone. However, the specific arrangement of its functional
groups—two fluorine atoms ortho to the acetyl group and a methoxy group in the para position
—makes it a highly strategic and valuable building block for researchers in drug discovery and
materials science. The incorporation of fluorine is a cornerstone of modern medicinal chemistry,
often used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1].
This guide provides an in-depth analysis of the chemical properties, synthesis, and potential
applications of this compound, offering field-proven insights for its effective utilization.

The molecular structure features a delicate interplay of electronic and steric effects. The
methoxy group is an activating, ortho-para director for electrophilic substitution, while the
fluorine and acetyl groups are deactivating. This electronic tug-of-war, combined with the steric
hindrance from the ortho fluorines, dictates the molecule's unique reactivity and makes it a key
intermediate for accessing complex molecular architectures[2][3].

Caption: 2D Structure of 2',6'-Difluoro-4'-methoxyacetophenone.
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Physicochemical and Spectroscopic Profile

Understanding the core physical and spectral properties is fundamental to the successful
application of any chemical intermediate. These properties influence reaction conditions,
purification strategies, and structural confirmation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2',6'-Difluoro-4'-
methoxyacetophenone. This data is essential for calculating molar equivalents, predicting
solubility, and ensuring safe handling.

Property Value Source(s)
CAS Number 886498-84-6 [4][5]
Molecular Formula CoHsF202 [4115]
Molecular Weight 186.16 g/mol [4][5]
White to off-white crystalline General observation for similar
Appearance . .
solid (predicted) acetophenones
Purity >98% (Typical) [4]

Data not readily available in
cited literature. For
] ] comparison, the related 2'-
Melting Point [2]
Fluoro-4'-
methoxyacetophenone has a

melting point of 50-54 °C.

Data not readily available. For
comparison, the related 2'-
N ) Fluoro-4'-
Boiling Point (2]
methoxyacetophenone has a
boiling point of 85 °C at 0.1

mmHg.

Spectroscopic Signature for Structural Verification
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While specific experimental spectra for 2',6'-Difluoro-4'-methoxyacetophenone are not
widely published, its spectroscopic characteristics can be reliably predicted based on its

structure and data from analogous compounds|[6][7][8]. This predicted data is invaluable for in-
process reaction monitoring and final product quality control.
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Predicted Chemical Rationale & Key

Spectrosco Feature
> i Shift / Absorption Insights
The methyl protons
are adjacent to a
carbonyl group,
Acetyl Protons (- ) resulting in a
1H NMR 0 2.5-2.7 ppm (singlet) o
COCHs) characteristic

downfield shift. No
adjacent protons lead

to a singlet multiplicity.

Methoxy Protons (-
OCHs)

0 3.8-4.0 ppm (singlet)

Protons on a methyl
group attached to an
oxygen atom typically
appear in this region.

Aromatic Protons (Ar-
H)

0 6.7-7.0 ppm (triplet
or dd)

The two equivalent
aromatic protons are
expected to appear as
a triplet due to
coupling with the two
ortho fluorine atoms
(or a doublet of
doublets if coupling
constants differ

significantly).

13C NMR

Carbonyl Carbon
(C=0)

The carbonyl carbon

is highly deshielded
4 195-200 ppm

and appears

significantly downfield.

Methoxy Carbon (-

Typical chemical shift

for a methoxy carbon

0 55-57 ppm
OCHs3) attached to an
aromatic ring.
Acetyl Carbon (- The methyl carbon of
0 26-30 ppm

COCHs3)

the acetyl group.
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Aromatic Carbons (C-
F)

0 160-165 ppm
(doublet)

Carbons directly
bonded to fluorine
exhibit a large C-F
coupling constant,
appearing as a
doublet.

Other Aromatic

Carbons

0 95-140 ppm

The remaining
aromatic carbons will
appear in this region,
with their specific
shifts influenced by
the substituents and

C-F coupling.

IR Spectroscopy

Carbonyl (C=0)
Stretch

This is a characteristic
~1680-1700 cm™—1

and strong absorption
(strong, sharp)

for an aryl ketone.

C-F Stretch

~1100-1300 cm™1
(strong)

The carbon-fluorine
bond stretch is
typically found in this
region of the IR

spectrum.

C-O Stretch (Aryl
Ether)

~1250 cm~—t and
~1030 cm™t

Asymmetric and
symmetric stretching
of the aryl-O-CHs
bond.

Synthesis and Purification: A Practical Approach

The most logical and industrially relevant method for synthesizing 2',6'-Difluoro-4'-

methoxyacetophenone is the Friedel-Crafts acylation of 3,5-difluoroanisole. This electrophilic

aromatic substitution reaction provides a direct route to the target structure. The choice of

Lewis acid and reaction temperature is critical to minimize the formation of unwanted isomers

and polyacylation products[9].

© 2026 BenchChem. All rights reserved.

5/8 Tech Support


https://www.benchchem.com/product/b1587560/docs?utm_src=pdf-body#introduction-a-strategic-building-block-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b1587560/docs?utm_src=pdf-body#introduction-a-strategic-building-block-in-modern-medicinal-chemistry
https://www.benchchem.com/pdf/Technical_Support_Center_2_6_Difluoroacetophenone_Reactions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Workflow: Friedel-Crafts Acylation

Reactants:
- 3,5-Difluoroanisole
- Acetyl Chloride

;

Reaction Setup:
- Inert atmosphere (N2/Ar)
- Anhydrous solvent (e.g., DCM)
- Cool to 0-5 °C

Lewis Acid Addition:
- Slowly add AlCls

l

Acylation:
- Add Acetyl Chloride dropwise
- Maintain low temperature

Reaction Quench:
- Pour mixture onto ice/HCI

l

Aqueous Workup:
- Separate organic layer
- Wash with brine, dry (e.g., MgSOa4)

Purification:
- Recrystallization (e.g., from Methanol/Ethanol)

Final Product:
2',6'-Difluoro-4'-methoxyacetophenone

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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